1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrazole moiety, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares a similar pyrazole structure but differs in its functional groups and overall reactivity.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another compound with a similar core structure but different substituents and biological activities.
Uniqueness
1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a tetrazole moiety, and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-4-[[1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carbonyl]amino]-N-propylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N10O2/c1-3-10-21-20(32)17-16(12-22-28(17)2)23-19(31)15-9-11-29(25-15)13-30-26-18(24-27-30)14-7-5-4-6-8-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,21,32)(H,23,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHDTPRDWXKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=NN(C=C2)CN3N=C(N=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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